molecular formula C23H27NO5 B14699989 N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide CAS No. 14397-37-6

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide

Cat. No.: B14699989
CAS No.: 14397-37-6
M. Wt: 397.5 g/mol
InChI Key: VTQDNZHJQZJTAE-UHFFFAOYSA-N
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Description

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with four methoxy groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of N-methylacetamide with a suitable phenanthrene derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the phenanthrene derivative under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The phenanthrene core can be reduced to dihydrophenanthrene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of dihydrophenanthrene derivatives.

    Substitution: Formation of substituted phenanthrene derivatives with various functional groups.

Scientific Research Applications

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenanthrene core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
  • N-Methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
  • N-Methyl-N-[2-(3,4,6-trimethoxyphenanthren-1-YL)ethyl]acetamide

Uniqueness

N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is unique due to the presence of four methoxy groups on the phenanthrene core, which significantly influences its chemical reactivity and biological activity

Properties

CAS No.

14397-37-6

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

N-methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]acetamide

InChI

InChI=1S/C23H27NO5/c1-14(25)24(2)10-9-16-12-21(28-5)23(29-6)22-17(16)8-7-15-11-19(26-3)20(27-4)13-18(15)22/h7-8,11-13H,9-10H2,1-6H3

InChI Key

VTQDNZHJQZJTAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC

Origin of Product

United States

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